2-Demethylcolchicine CAS number and molecular weight
2-Demethylcolchicine CAS number and molecular weight
An In-Depth Technical Guide to 2-Demethylcolchicine
This guide provides a comprehensive technical overview of 2-Demethylcolchicine, a significant metabolite of colchicine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, mechanism of action, synthesis, and practical applications, grounded in authoritative scientific literature.
Core Compound Identification and Properties
2-Demethylcolchicine, also known as O²-Demethylcolchicine, is a yellow crystalline solid primarily recognized as a metabolite of colchicine.[1][2] Its investigation is crucial for understanding the broader pharmacological and toxicological profile of its parent compound and for its own potential as an anti-tumor agent.[2][3]
Table 1: Physicochemical Properties of 2-Demethylcolchicine
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 102491-80-5 | [1][4][5][6] |
| Molecular Formula | C₂₁H₂₃NO₆ | [1][4][6] |
| Molecular Weight | 385.41 g/mol | [2][4][5][6] |
| Appearance | Yellow Crystalline Solid | [1][2] |
| Storage Temperature | -20°C Freezer | [1][2] |
| Primary Use | Research, Anti-tumor Activity |[1][2][7] |
Mechanism of Action: A Colchicine Binding Site Inhibitor
The primary mechanism of action for 2-Demethylcolchicine, like its parent compound, is the disruption of microtubule polymerization.[8] It functions as a Colchicine Binding Site Inhibitor (CBSI), targeting one of the most critical domains on the tubulin protein for microtubule dynamics.[9][10]
The Colchicine Binding Site: This site is located at the interface between α- and β-tubulin heterodimers.[9][11] The binding of a ligand, such as 2-Demethylcolchicine, to this pocket physically obstructs the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules.[12] This leads to the destabilization of microtubules.
Downstream Cellular Consequences:
-
Mitotic Arrest: The disruption of microtubule dynamics has its most profound effect during cell division. The mitotic spindle, composed of microtubules, cannot form correctly. This activates the Spindle Assembly Checkpoint (SAC), leading to cell cycle arrest in the G2/M phase.[13]
-
Inhibition of Neutrophil Activity: Microtubules are essential for the motility and phagocytic activity of neutrophils. By inhibiting microtubule function, colchicine and its derivatives can suppress neutrophil migration to inflammation sites, a key aspect of their anti-inflammatory effects.[8][14]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is the foundational principle of its anti-tumor activity.[9]
Figure 1. Signaling pathway of 2-Demethylcolchicine.
Synthesis and Preparation
While 2-Demethylcolchicine is a natural metabolite, it can also be prepared semi-synthetically from colchicine. An established method involves the selective demethylation of the C-2 methoxy group using a strong acid.
Figure 2. Workflow for the synthesis of 2-Demethylcolchicine.
Experimental Protocol: Synthesis of 2-Demethylcolchicine
This protocol is adapted from the literature for the preparation of 2-Demethylcolchicine from colchicine.[15][16]
Materials:
-
Colchicine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
2 N Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Alumina (Al₂O₃, basic) for chromatography
-
TLC plates (Silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add colchicine (e.g., 500 mg) to concentrated sulfuric acid (e.g., 2.5 mL).
-
Heating: Stir the mixture at 60°C for approximately 5 hours.
-
Causality: The elevated temperature and strong acid facilitate the selective cleavage of the C-2 ether bond, which is more susceptible to hydrolysis under these conditions compared to the other methoxy groups.
-
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A small aliquot of the reaction mixture is diluted with methanol and spotted on a silica gel plate.
-
Quenching: After the reaction is complete, carefully pour the yellow solution onto crushed ice. This neutralizes the strong acid in a controlled manner.
-
Neutralization: Adjust the pH of the solution to approximately 5 by slowly adding 2 N NaOH while cooling the mixture in an ice bath.
-
Extraction: Transfer the solution to a separatory funnel and extract the product with dichloromethane multiple times.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on basic alumina. The final product, 2-Demethylcolchicine, is eluted and crystallized to yield a pure yellow solid.[16]
Key Research Applications and Protocols
2-Demethylcolchicine serves as a valuable tool in cancer research and cell biology due to its specific mechanism of action.
Application 1: In Vitro Anti-Proliferative Studies
The compound is frequently used to assess its cytotoxic effects on various cancer cell lines. A standard method is the MTT or similar cell viability assay to determine the IC₅₀ value.
Application 2: Analysis of Microtubule Dynamics
As a tubulin-destabilizing agent, it is used in cell-free assays to study the kinetics of tubulin polymerization.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a method to quantitatively assess the inhibitory effect of 2-Demethylcolchicine on tubulin assembly.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
2-Demethylcolchicine
-
DMSO (vehicle control)
-
Microplate reader capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Preparation: Prepare a stock solution of 2-Demethylcolchicine in DMSO. Reconstitute tubulin in General Tubulin Buffer on ice.
-
Reaction Mixture: In a 96-well plate, add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately place the plate in a microplate reader pre-heated to 37°C.
-
Causality: Tubulin polymerization is a temperature- and GTP-dependent process. Incubation at 37°C provides the necessary energy for assembly, which is monitored by the increase in light scattering (absorbance) at 340 nm.
-
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes).
-
Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of 2-Demethylcolchicine will be observed as a reduction in the rate and extent of polymerization compared to the vehicle control.
Conclusion
2-Demethylcolchicine is a key metabolite and derivative of colchicine with significant anti-tumor properties rooted in its function as a potent microtubule-destabilizing agent. Its well-defined mechanism of action, targeting the colchicine binding site on tubulin, makes it an invaluable tool for research into cell division, microtubule dynamics, and the development of novel anti-cancer therapeutics. The synthetic and analytical protocols detailed in this guide provide a solid foundation for its application in a modern research setting.
References
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Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation . Taylor & Francis Online. [Link]
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Tubulin structure and detail of the colchicine binding site located... . ResearchGate. [Link]
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Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review . MDPI. [Link]
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Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective . PubMed. [Link]
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Tubulin Inhibitors Targeting the Colchicine Binding Site: A Perspective of Privileged Structures . Taylor & Francis Online. [Link]
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Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines . PubMed. [Link]
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Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines . ACS Publications. [Link]
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Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+) - Colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines . ACS Publications. [Link]
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What is the mechanism of Colchicine? . Patsnap Synapse. [Link]
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